2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylbenzylamino group, and an oxazole ring with a carbonitrile substituent. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.
Attachment of the methylbenzylamino group: This is usually done through nucleophilic substitution reactions, where the amino group is introduced to the oxazole ring.
Formation of the carbonitrile group: This can be achieved through the reaction of the oxazole derivative with cyanating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Addition: The carbonitrile group can undergo addition reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Properties
Molecular Formula |
C18H14ClN3O |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H14ClN3O/c1-12-2-4-13(5-3-12)11-21-18-16(10-20)22-17(23-18)14-6-8-15(19)9-7-14/h2-9,21H,11H2,1H3 |
InChI Key |
MOTXIFCBFAHKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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